Cas no 2138541-65-6 (2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid)
![2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2138541-65-6x500.png)
2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid 化学的及び物理的性質
名前と識別子
-
- 2138541-65-6
- EN300-1154458
- 2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid
- 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid
-
- インチ: 1S/C11H21NO2/c1-7(2)8-3-4-10(12)9(5-8)6-11(13)14/h7-10H,3-6,12H2,1-2H3,(H,13,14)
- InChIKey: FFLCLTWYELNHED-UHFFFAOYSA-N
- ほほえんだ: OC(CC1C(CCC(C(C)C)C1)N)=O
計算された属性
- せいみつぶんしりょう: 199.157228913g/mol
- どういたいしつりょう: 199.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 63.3Ų
2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154458-0.05g |
2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid |
2138541-65-6 | 0.05g |
$1056.0 | 2023-06-09 | ||
Enamine | EN300-1154458-5.0g |
2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid |
2138541-65-6 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1154458-0.25g |
2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid |
2138541-65-6 | 0.25g |
$1156.0 | 2023-06-09 | ||
Enamine | EN300-1154458-1.0g |
2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid |
2138541-65-6 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1154458-2.5g |
2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid |
2138541-65-6 | 2.5g |
$2464.0 | 2023-06-09 | ||
Enamine | EN300-1154458-10.0g |
2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid |
2138541-65-6 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1154458-0.1g |
2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid |
2138541-65-6 | 0.1g |
$1106.0 | 2023-06-09 | ||
Enamine | EN300-1154458-0.5g |
2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid |
2138541-65-6 | 0.5g |
$1207.0 | 2023-06-09 |
2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acidに関する追加情報
2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid (CAS No. 2138541-65-6): A Comprehensive Overview
The compound 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid (CAS No. 2138541-65-6) is a significant organic molecule with diverse applications in the fields of chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines an amino group, an isopropyl substituent, and a cyclohexane ring with an acetic acid moiety. The cyclohexane ring serves as a rigid framework, while the amino group and isopropyl substituent contribute to the molecule's functional diversity.
Recent studies have highlighted the potential of 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid in drug discovery and development. Researchers have explored its role as a precursor for bioactive compounds, particularly in the synthesis of peptide-based drugs and antibiotics. The compound's ability to form stable amide bonds makes it an ideal candidate for constructing complex molecular architectures. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent antibacterial activity against multidrug-resistant pathogens.
In addition to its pharmacological applications, CAS No. 2138541-65-6 has shown promise in the field of polymer chemistry. Its ability to act as a monomer for synthesizing novel polyamides has been extensively investigated. A research team from the University of California reported that polymers derived from this compound exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance materials in aerospace and automotive industries.
The synthesis of 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. The key steps include the formation of the cyclohexane ring via Diels-Alder reaction, followed by functionalization with an amino group and an isopropyl substituent. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly valuable for chiral drug development.
From an environmental perspective, the green chemistry aspects of this compound are gaining attention. Researchers are exploring sustainable methods for its synthesis, including the use of biocatalysts and renewable feedstocks. A study published in *Green Chemistry* demonstrated that enzymatic catalysis can significantly reduce the environmental footprint of this compound's production process.
In conclusion, CAS No. 2138541-65-6, or 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a key molecule in both academic and industrial settings. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.
2138541-65-6 (2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid) 関連製品
- 148914-32-3(2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester)
- 688355-92-2(N-(2H-1,3-benzodioxol-5-yl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)
- 1824272-79-8(1-(2-Chloro-5-methyl-phenyl)-2,2-difluoro-ethanone)
- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)
- 2059935-22-5(3-(2,4-dimethylcyclohexyl)aniline)
- 1351615-71-8(1-(thiophen-2-yl)-2-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}ethan-1-ol hydrochloride)
- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
- 2866323-16-0(1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride)
- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)
- 2248259-63-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate)




